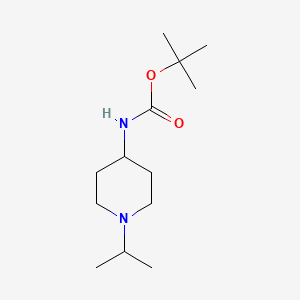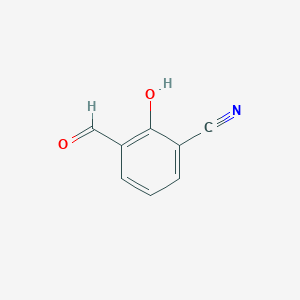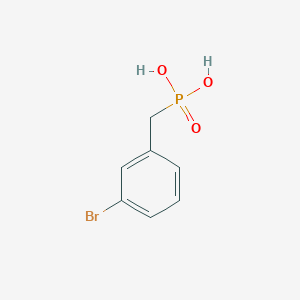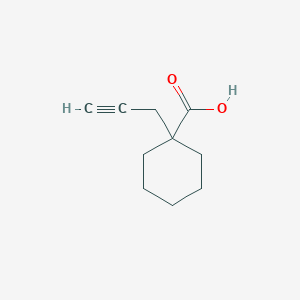
叔丁基 (1-异丙基哌啶-4-基) 氨基甲酸酯
概述
描述
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is an organic compound with the chemical formula C13H26N2O2. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound is known for its stability and solubility in organic solvents such as ether, methanol, and chloroform .
科学研究应用
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceuticals, including potential anticancer and neuroactive drugs.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
Tert-Butyl (1-isopropylpiperidin-4-yl)carbamate, also known as 4-(BOC-Amino)-1-isopropylpiperidine, is an organic compound with a wide range of applications. It is commonly used as a pharmaceutical intermediate and a starting material for organic synthesis .
Target of Action
It is often used as an intermediate in the synthesis of potential drug molecules, such as anticancer drugs, neuroactive substances, and muscle relaxants . The specific targets would therefore depend on the final drug molecule that is synthesized.
Mode of Action
The interaction with its targets and the resulting changes would depend on the final drug molecule that it is used to synthesize .
Biochemical Pathways
As an intermediate in drug synthesis, the affected pathways would be determined by the final drug molecule .
Pharmacokinetics
As an intermediate, its pharmacokinetic properties would be less relevant than those of the final drug molecule it is used to synthesize .
Result of Action
As an intermediate in drug synthesis, the effects would be determined by the final drug molecule .
Action Environment
As an intermediate, these factors would be more relevant to the final drug molecule it is used to synthesize .
准备方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing tert-Butyl (1-isopropylpiperidin-4-yl)carbamate involves the reaction of isopropylpiperidine with tert-butyl chloroformate. The reaction typically takes place in an organic solvent such as benzene and requires heating to facilitate the reaction. The product is then purified through crystallization or extraction .
Industrial Production Methods
In industrial settings, the synthesis of tert-Butyl (1-isopropylpiperidin-4-yl)carbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxides and other oxygen-containing derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
- tert-Butyl (1-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-ethylpiperidin-4-yl)carbamate
- tert-Butyl (1-propylpiperidin-4-yl)carbamate
Uniqueness
tert-Butyl (1-isopropylpiperidin-4-yl)carbamate is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its stability and solubility, making it a valuable intermediate in various synthetic and research applications .
属性
IUPAC Name |
tert-butyl N-(1-propan-2-ylpiperidin-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)15-8-6-11(7-9-15)14-12(16)17-13(3,4)5/h10-11H,6-9H2,1-5H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBLASQKPONBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40609859 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
534595-37-4 | |
| Record name | tert-Butyl [1-(propan-2-yl)piperidin-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40609859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Azaspiro[3.3]heptane](/img/structure/B1288461.png)
![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B1288462.png)









![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)

